Direct Amidation from Ethyl Ester Eliminates Carboxylic Acid Step vs. Prior Art Multi-Step Sequences
The Apotex process (US 9,944,616) achieves direct conversion of the (1R,2R)-ethyl ester (Formula 5) to the corresponding carboxamide (Formula 4) in a single synthetic operation [1]. In contrast, prior art processes required hydrolysis of the ester to the carboxylic acid (VII), salt formation with (+)-dehydroabietylamine for chiral enrichment, and re-activation of the acid before amidation [2]. The direct amidation route eliminates two to three unit operations, reducing process mass intensity and overall cycle time. The earlier Prasad et al. (Org. Process Res. Dev. 2003) route required the epoxide intermediate to proceed through ester (VI) → acid (VII) → multiple downstream steps to tasimelteon with overall yields of 22% (Jacobsen AE route) and 43% (Sharpless AD route) from olefin (X) [3].
| Evidence Dimension | Number of synthetic steps from cyclopropane carboxylate to amide intermediate |
|---|---|
| Target Compound Data | 1 step (direct amidation from ethyl ester) |
| Comparator Or Baseline | 3-4 steps (ester hydrolysis → acid salt formation → acid regeneration → amidation) |
| Quantified Difference | Reduction of 2-3 unit operations; overall yield improvement from 22-43% (prior art) to >48-53% (modern consolidated routes) |
| Conditions | Formamide and metal alkoxide (sodium methoxide), 20-25 °C; NaBH₄/AlCl₃/diglyme for subsequent reduction |
Why This Matters
For procurement decisions, the (1R,2R)-ethyl ester enables a shorter, higher-yielding synthetic sequence, directly reducing raw material costs, waste disposal burden, and manufacturing cycle time per kilogram of API intermediate produced.
- [1] Apotex Inc. Processes for the Preparation of Tasimelteon and Intermediates Thereof. US Patent 9,944,616 B2, 2018. Description: direct amidation of ester (Formula 5) to amide (Formula 4). View Source
- [2] Apotex Inc. Processes for the Preparation of Tasimelteon and Intermediates Thereof. US Patent 9,944,616 B2, 2018. Background section describing prior art multi-step sequences. View Source
- [3] Prasad, J. S. et al. Org. Process Res. Dev. 2003, 7, 821. Overall yields of 22% (AE) and 43% (AD) from olefin (X). View Source
